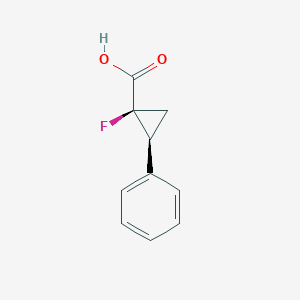

(1S,2S)-1-Fluoro-2-phenylcyclopropane-1-carboxylic acid

CAS No.: 2166041-45-6

Cat. No.: VC7225100

Molecular Formula: C10H9FO2

Molecular Weight: 180.178

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2166041-45-6 |

|---|---|

| Molecular Formula | C10H9FO2 |

| Molecular Weight | 180.178 |

| IUPAC Name | (1S,2S)-1-fluoro-2-phenylcyclopropane-1-carboxylic acid |

| Standard InChI | InChI=1S/C10H9FO2/c11-10(9(12)13)6-8(10)7-4-2-1-3-5-7/h1-5,8H,6H2,(H,12,13)/t8-,10-/m0/s1 |

| Standard InChI Key | OYQKMDIGSGRQJP-WPRPVWTQSA-N |

| SMILES | C1C(C1(C(=O)O)F)C2=CC=CC=C2 |

Introduction

Structural and Stereochemical Analysis

Molecular Architecture

The compound’s molecular formula is C₁₀H₉FO₂, with a molar mass of 180.17 g/mol. Its IUPAC name, (1S,2S)-1-fluoro-2-phenylcyclopropane-1-carboxylic acid, reflects the absolute configuration at both chiral centers. Key structural features include:

-

Cyclopropane core: A highly strained three-membered ring that influences reactivity.

-

Fluorine substituent: Positioned at C1, contributing to electronic effects (e.g., electron-withdrawing -I effect) and steric hindrance.

-

Phenyl group: At C2, enabling π-π interactions in biological systems.

-

Carboxylic acid: Provides acidity (predicted pKa ~2.5–3.0) and hydrogen-bonding capacity.

Table 1: Comparative Structural Properties of Fluorinated Cyclopropanes

| Property | (1S,2S)-1-Fluoro-2-phenylcyclopropane-1-carboxylic Acid | (1R,2S)-2-Fluoro-2-phenylcyclopropane-1-carboxylic Acid |

|---|---|---|

| Molecular Formula | C₁₀H₉FO₂ | C₁₀H₉FO₂ |

| Molar Mass (g/mol) | 180.17 | 180.17 |

| Fluorine Position | C1 | C2 |

| Predicted pKa | 2.5–3.0 | 3.0–3.5 |

| Key Stereochemical Feature | (1S,2S) configuration | (1R,2S) configuration |

The stereochemistry critically affects molecular interactions. For instance, the (1S,2S) configuration may orient the phenyl group and fluorine atom in a spatial arrangement that enhances binding to enzymatic pockets compared to diastereomers.

Synthesis and Industrial Production

Synthetic Routes

While no direct synthesis protocols for the (1S,2S) isomer are documented, analogous fluorinated cyclopropanes are typically synthesized via:

-

Cyclopropanation:

-

Simmons-Smith Reaction: Utilizes diiodomethane and a zinc-copper couple to generate carbene intermediates for cyclopropane ring formation.

-

Transition Metal-Catalyzed Methods: Rhodium or palladium catalysts enable stereoselective cyclopropanation of alkenes with diazo compounds.

-

-

Fluorination Strategies:

-

Electrophilic Fluorination: Reagents like Selectfluor® introduce fluorine at specific positions.

-

Nucleophilic Substitution: Potassium fluoride (KF) displaces leaving groups in precursors.

-

For the (1S,2S) isomer, asymmetric catalysis or chiral auxiliaries would be essential to achieve enantiomeric purity. Post-synthesis, chiral HPLC or NMR with shift reagents (e.g., Eu(hfc)₃) could verify stereochemical integrity.

Scalability Challenges

Industrial production faces hurdles in:

-

Ring Strain Management: Cyclopropane’s instability necessitates low-temperature reactions.

-

Stereochemical Control: High enantiomeric excess requires optimized catalysts and reaction conditions.

Continuous flow systems, which enhance heat transfer and mixing, may improve yields for large-scale synthesis.

Chemical Reactivity and Functionalization

Reaction Pathways

The compound’s functional groups participate in diverse reactions:

-

Carboxylic Acid Derivatives:

-

Esterification: Reacts with alcohols under acidic conditions.

-

Amide Formation: Coupling with amines using EDC/HOBt.

-

-

Fluorine-Specific Reactions:

-

Nucleophilic Aromatic Substitution: Fluorine at C1 may be displaced by strong nucleophiles (e.g., Grignard reagents).

-

-

Cyclopropane Ring Opening:

-

Hydrogenation: Yields open-chain fluorinated alkanes.

-

Oxidative Cleavage: Ozonolysis produces dicarbonyl compounds.

-

Table 2: Comparative Reactivity of Fluorinated Cyclopropanes

| Reaction Type | (1S,2S)-1-Fluoro-2-phenylcyclopropane-1-carboxylic Acid | (1R,2S)-2-Fluoro-2-phenylcyclopropane-1-carboxylic Acid |

|---|---|---|

| Oxidation (KMnO₄) | Forms α-keto acid | Forms β-keto acid |

| Reduction (LiAlH₄) | Yields primary alcohol | Yields secondary alcohol |

| Nucleophilic Substitution | Moderate (C1 fluorine) | High (C2 fluorine) |

The C1 fluorine’s position reduces steric hindrance compared to C2-substituted analogs, potentially increasing reactivity in substitution reactions.

Biological Activity and Mechanistic Insights

Antimicrobial Applications

Fluorine’s electronegativity enhances membrane permeability, a trait exploited in antimicrobial agents. While no direct studies exist for this isomer, related compounds inhibit bacterial growth by disrupting cell wall synthesis.

Research Gaps and Future Directions

-

Stereoselective Synthesis: Developing efficient routes for the (1S,2S) isomer remains a priority.

-

Biological Screening: In vitro assays against MAO, antimicrobial targets, and cancer cell lines are needed.

-

Computational Modeling: Molecular dynamics simulations could predict binding modes compared to diastereomers.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume